1,6-Diiodonaphthalene
Overview
Description
1,6-Diiodonaphthalene is an organic compound with the molecular formula C10H6I2. It is a derivative of naphthalene, where two iodine atoms are substituted at the 1 and 6 positions of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diiodonaphthalene can be synthesized through several methods. One common method involves the iodination of naphthalene. This process typically uses iodine and an oxidizing agent, such as nitric acid, to introduce iodine atoms into the naphthalene ring. The reaction is carried out under controlled conditions to ensure selective iodination at the 1 and 6 positions.
Another method involves the oxyiodination of naphthalene using iodine and oxygen in the presence of a zeolite catalyst. This method is advantageous due to its high selectivity and yield of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1,6-Diiodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles used in substitution reactions include thiolates, enolates, and phosphites.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with thiolates can yield thiaxanthene derivatives .
Scientific Research Applications
1,6-Diiodonaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including those with potential pharmaceutical applications.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Medicine: Research into iodine-containing compounds like this compound can contribute to the development of new diagnostic and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,6-diiodonaphthalene in chemical reactions typically involves the formation of radical intermediatesThis involves the generation of radical anions and subsequent electron transfer steps .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diiodonaphthalene
- 1,7-Diiodonaphthalene
- 2,6-Diiodonaphthalene
- 2,7-Diiodonaphthalene
Uniqueness
1,6-Diiodonaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other diiodonaphthalene isomers. The position of the iodine atoms influences the compound’s reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
1,6-diiodonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNYQGLSJNCRMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593505 | |
Record name | 1,6-Diiodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64567-12-0 | |
Record name | 1,6-Diiodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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